Cas no 2138516-18-2 (4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride)
![4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride structure](https://ja.kuujia.com/images/noimg.png)
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM446865-100mg |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95%+ | 100mg |
$558 | 2023-03-20 | |
Chemenu | CM446865-1g |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95%+ | 1g |
$1557 | 2023-03-20 | |
Aaron | AR01EM9X-100mg |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95% | 100mg |
$712.00 | 2025-02-10 | |
A2B Chem LLC | AX60569-100mg |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95% | 100mg |
$561.00 | 2024-04-20 | |
1PlusChem | 1P01EM1L-100mg |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95% | 100mg |
$679.00 | 2023-12-19 | |
1PlusChem | 1P01EM1L-250mg |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95% | 250mg |
$945.00 | 2023-12-19 | |
1PlusChem | 1P01EM1L-2.5g |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95% | 2.5g |
$3558.00 | 2023-12-19 | |
A2B Chem LLC | AX60569-250mg |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95% | 250mg |
$787.00 | 2024-04-20 | |
Aaron | AR01EM9X-50mg |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95% | 50mg |
$487.00 | 2025-02-10 | |
1PlusChem | 1P01EM1L-500mg |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
2138516-18-2 | 95% | 500mg |
$1453.00 | 2023-12-19 |
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochlorideに関する追加情報
Introduction to 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (CAS No. 2138516-18-2)
4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a significant compound in the field of medicinal chemistry, characterized by its complex heterocyclic structure and diverse pharmacological potential. This compound belongs to the pyrazolopyridine class of molecules, which has garnered considerable attention due to its role as a scaffold in the development of novel therapeutic agents. The presence of both an aminomethyl group and a carboxylic acid hydrochloride moiety enhances its versatility, making it a valuable intermediate in synthetic chemistry and drug discovery processes.
The CAS No. 2138516-18-2 uniquely identifies this substance in scientific literature and databases, facilitating accurate referencing and research continuity. The structural framework of 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride consists of fused pyrazole and pyridine rings, which are known for their ability to interact with biological targets such as enzymes and receptors. This structural motif is particularly relevant in the design of molecules targeting neurological disorders, cancer, and inflammatory conditions.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazolopyridine derivatives in addressing unmet medical needs. The aminomethyl substituent on the molecule provides a site for further functionalization, enabling the synthesis of more complex analogs with tailored biological activities. This flexibility has been exploited in the development of molecules with enhanced binding affinity and selectivity for therapeutic targets.
One of the most compelling aspects of 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is its potential as a precursor in the synthesis of bioactive compounds. Researchers have leveraged this scaffold to develop inhibitors of kinases and other enzymes implicated in disease pathways. For instance, studies have demonstrated its utility in generating molecules that modulate signaling pathways involved in tumor growth and progression. The carboxylic acid hydrochloride salt form enhances solubility and stability, making it more amenable to pharmaceutical applications.
The compound's relevance is further underscored by its presence in several ongoing research initiatives aimed at discovering novel therapeutics. In particular, its structure has been explored as a basis for developing treatments against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modify the pyrazolopyridine core while retaining key pharmacophoric elements has opened new avenues for drug design. This adaptability is crucial in an era where precision medicine demands highly specific molecular interactions.
In terms of synthetic methodologies, 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride serves as a versatile building block for constructing more intricate molecular architectures. The aminomethyl group, in particular, offers opportunities for conjugation with other pharmacophores or biomolecules through amide bond formation or other covalent linkages. This property has been exploited in the development of prodrugs and targeted delivery systems.
The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their broad spectrum of biological activities. The pyrazolopyridine scaffold, with its inherent electronic and steric properties, is well-suited for interactions with biological macromolecules. This has led to several patents and publications detailing the synthesis and applications of derivatives like 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential hits based on this scaffold. Machine learning models trained on large datasets have further accelerated the process by predicting binding affinities and optimizing lead structures. These computational approaches are complemented by experimental validation using techniques such as X-ray crystallography to elucidate binding modes.
The safety profile of 4-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is another critical consideration in its development as a drug candidate. Preliminary toxicology studies have indicated moderate solubility and acceptable metabolic stability under physiological conditions. However, further extensive testing is required to fully assess its pharmacokinetic properties and potential side effects before clinical translation.
In conclusion, 4-(aminomethyl)-4H, 5 H, 6 H, 7 H - pyrazolo [ 1, 5 - a ] - pyridine - 3 - carboxylic acid hydrochloride ( CAS No . 2138516 - 18 - 2) represents a promising compound with significant therapeutic potential。 Its unique structural features, coupled with recent advances in synthetic chemistry, make it an attractive candidate for further exploration。 As research continues to uncover new applications for this scaffold, it is likely that additional derivatives will emerge as valuable tools in the fight against human disease。
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